2-pyridin-4-yl-1H-quinazolin-4-one
Overview
Description
2-pyridin-4-yl-1H-quinazolin-4-one is an organonitrogen heterocyclic compound. It belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, including 2-pyridin-4-yl-1H-quinazolin-4-one, can be achieved via amination and annulation of amidines and benzamides . This process involves a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Molecular Structure Analysis
The molecular formula of 2-pyridin-4-yl-1H-quinazolin-4-one is C13H9N3O . Its structure includes a benzene ring fused with 2-pyrimidinone . The compound has a net charge of 0 and an average mass of 225.246 .Chemical Reactions Analysis
The synthesis of quinazolin-4(1H)-ones involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Physical And Chemical Properties Analysis
The compound 2-pyridin-4-yl-1H-quinazolin-4-one has a molecular weight of 223.23g/mol. Further physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Antitumor and Anticancer Applications
Quinazolinones, including 2-pyridin-4-yl-1H-quinazolin-4-one, have shown promise in antitumor and anticancer research. They are studied for their potential to inhibit tumor growth and proliferation. Researchers are exploring their effectiveness against various cancer cell lines and their mechanisms of action in cancer therapy .
Antioxidant Properties
These compounds are also being investigated for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer .
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of quinazolinones make them valuable in the development of new antibiotics. They are tested against a range of bacterial and fungal strains to assess their efficacy and potential as therapeutic agents .
Anticonvulsant Effects
Research into the anticonvulsant effects of quinazolinones could lead to new treatments for epilepsy and other seizure disorders. These compounds may affect neurotransmitter pathways involved in seizure activity .
Antihypertensive Drugs
Quinazolinones are explored for their potential use as antihypertensive drugs. They may offer new approaches to managing high blood pressure and related cardiovascular conditions .
5-HT Receptor Ligands
These compounds are used as ligands for the 5-hydroxytryptamine (5-HT) receptor, which is significant in neuroscience research, particularly in studying mood disorders and other neurological conditions .
α-Glucosidase Inhibitory Activity
Some quinazolinone derivatives have been found to exhibit α-glucosidase inhibitory activity, which is relevant in diabetes research for the development of treatments that can help manage blood sugar levels .
Material Science Applications
Quinazolinones have applications in material science due to their unique chemical properties. They can be used in the synthesis of complex molecules or materials with specific desired characteristics .
Mechanism of Action
Target of Action
The primary targets of 2-pyridin-4-yl-1H-quinazolin-4-one are microbial cells , particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in these bacteria, which is regulated by the quorum sensing system .
Mode of Action
2-Pyridin-4-yl-1H-quinazolin-4-one interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, it curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . At sub-MICs, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The affected pathway is the quorum sensing system of Pseudomonas aeruginosa . This system regulates biofilm formation, a key factor in bacterial virulence. By inhibiting this system, 2-pyridin-4-yl-1H-quinazolin-4-one disrupts the bacteria’s ability to form biofilms, thereby reducing their pathogenicity .
Result of Action
The result of the action of 2-pyridin-4-yl-1H-quinazolin-4-one is the significant inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Future Directions
Quinazolinones have attracted significant interest due to their wide range of biological activities . Future research could focus on developing new drugs with this compound, especially given the emergence of drug-resistant strains of various diseases . The development of new therapeutic agents in the area of medicinal chemistry for the treatment of various diseases remains a significant target .
properties
IUPAC Name |
2-pyridin-4-yl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWMIMELRGQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinazolin-4-ol | |
CAS RN |
6484-23-7 | |
Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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